Product packaging for Methyl 2-bromo-4-(trifluoromethyl)benzoate(Cat. No.:CAS No. 1214334-90-3)

Methyl 2-bromo-4-(trifluoromethyl)benzoate

Cat. No.: B1420860
CAS No.: 1214334-90-3
M. Wt: 283.04 g/mol
InChI Key: BKSKYELSIMPUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS: 1214334-90-3) is an aromatic ester with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . The compound features a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity in coupling reactions and electrophilic substitutions. This compound is commonly employed in pharmaceutical and agrochemical research due to its stability and functional versatility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrF3O2 B1420860 Methyl 2-bromo-4-(trifluoromethyl)benzoate CAS No. 1214334-90-3

Properties

IUPAC Name

methyl 2-bromo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKYELSIMPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673197
Record name Methyl 2-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-90-3
Record name Methyl 2-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-4-(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(trifluoromethyl)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce the corresponding alcohol or aldehyde .

Scientific Research Applications

Methyl 2-bromo-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Methyl 2-bromo-4-(trifluoromethyl)benzoate 1214334-90-3 C₉H₆BrF₃O₂ 283.04 2-Br, 4-CF₃ Pharmaceutical intermediates, agrochemicals
Methyl 2-bromo-4-[(tert-butoxycarbonyl)(4-fluorobenzyl)amino]benzoate (Compound 41) Not specified C₂₁H₂₂BrF₄N₂O₄ 529.32 2-Br, 4-NH(Boc)(4-F-benzyl) Drug development (e.g., flupirtine/retigabine analogs)
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate 1069115-04-3 C₁₀H₈BrF₃O₂ 297.07 Acetate group at 2-position Synthetic intermediates for cross-coupling reactions
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate 2253789-54-5 C₉H₇Br₂FO₂ 325.96 5-Br, 2-BrCH₂, 4-F Alkylating agents, halogenation reactions

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons, activating the aromatic ring for nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura couplings . In contrast, Compound 41 contains a tert-butoxycarbonyl (Boc)-protected amino group, which is electron-donating. This alters reactivity, favoring amination or deprotection steps in drug synthesis .
  • Positional Isomerism :

    • Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate has bromine at the 5-position and a bromomethyl group at the 2-position. This steric crowding reduces accessibility for certain reactions compared to the target compound’s 2-bromo substitution .

Biological Activity

Methyl 2-bromo-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The molecular formula is C9H6BrF3O2C_9H_6BrF_3O_2, with a molecular weight of approximately 293.04 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets. This interaction may lead to the inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential utility as an antimicrobial agent in therapeutic applications.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent against resistant strains.
  • Anticancer Mechanism : Another study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was shown to activate caspase-3 and caspase-9 pathways, leading to apoptosis. The research concluded that this compound could serve as a lead for developing novel anticancer drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Antimicrobial Activity Anticancer Activity
This compoundEffectiveModerate
Methyl 2-bromo-4-cyano-6-(trifluoromethyl)benzoateModerateHigh
Methyl 2-bromo-5-(trifluoromethyl)benzoateLowLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-bromo-4-(trifluoromethyl)benzoate while ensuring regioselectivity and functional group stability?

  • Methodology : Begin with halogenation of a benzoate precursor, such as methyl 4-(trifluoromethyl)benzoate, using electrophilic bromination (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions). Monitor regioselectivity via NMR to confirm bromine substitution at the ortho position relative to the ester group. Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions with the electron-withdrawing trifluoromethyl group .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the ester methyl group (δ ~3.9 ppm in ¹H) and distinguish aromatic protons based on coupling patterns (e.g., splitting from bromine and trifluoromethyl groups).
  • IR : Confirm the ester carbonyl stretch (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 301.03 for C₉H₅BrF₄O₂) and isotopic patterns for bromine .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodology : Store under inert atmosphere (argon) at 0–6°C to prevent hydrolysis of the ester group or debromination. Avoid prolonged exposure to light, as bromoaromatics may undergo photodegradation. Monitor purity via periodic HPLC analysis using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and steric effects of substituents on the reactivity of this compound in cross-coupling reactions?

  • Methodology : Use B3LYP/6-31G* hybrid functionals to model the molecule’s frontier orbitals (HOMO/LUMO). Compare calculated activation energies for Suzuki-Miyaura coupling at the bromine site versus alternative positions. Validate predictions experimentally by tracking reaction yields with varying ligands (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational geometry optimizations for this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SHELXL/ORTEP-III ) to obtain precise bond lengths/angles. Compare with DFT-optimized structures (B3LYP/def2-TZVP). Adjust computational parameters (e.g., dispersion corrections) to align with experimental torsional angles, particularly around the sterically hindered trifluoromethyl group .

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence nucleophilic aromatic substitution (NAS) pathways?

  • Methodology : Conduct kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via LC-MS and compare activation parameters (ΔH‡, ΔS‡) with DFT-calculated transition states. The trifluoromethyl group’s electron-withdrawing nature accelerates NAS but steric hindrance from bromine may limit accessibility .

Q. What role does vibrational circular dichroism (VCD) play in analyzing the chiral derivatives of this compound?

  • Methodology : Synthesize enantiomerically pure derivatives (e.g., via chiral auxiliaries). Acquire VCD spectra (B3LYP/6-31G*) and compare with experimental data to assign absolute configurations. This approach is critical for studying asymmetric induction in pharmaceutical intermediates .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolysis rates of this compound under acidic vs. basic conditions?

  • Methodology : Replicate hydrolysis experiments (e.g., in HCl/NaOH at 25°C) and monitor ester cleavage via GC-MS. Use isotopic labeling (e.g., D₂O) to trace mechanistic pathways. Discrepancies may arise from solvent effects or competing elimination pathways induced by the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.